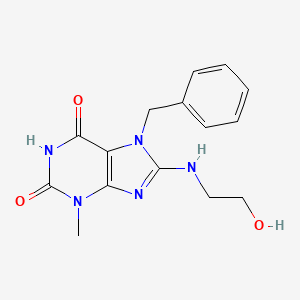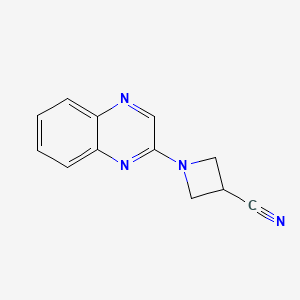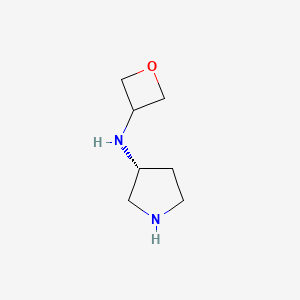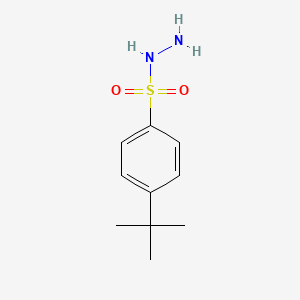![molecular formula C24H38N2O2 B2621859 3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415453-97-1](/img/structure/B2621859.png)
3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide, also known as Compound 1, is a novel small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized using a multistep process and has a unique mechanism of action that makes it a potential candidate for the treatment of various diseases.
Mechanism of Action
3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 works by inhibiting specific enzymes involved in various cellular processes. This inhibition leads to a reduction in the activity of these enzymes, which in turn leads to a reduction in the growth and proliferation of cancer cells and pathogens. In neurological disorders, this compound 1 works by reducing oxidative stress and inflammation, which are key factors in the development and progression of these disorders.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound 1 inhibits the activity of specific enzymes involved in cell proliferation and survival, leading to cell death. In neurological disorders, this compound 1 reduces oxidative stress and inflammation, which can lead to a reduction in neuronal damage and improved cognitive function. In infectious diseases, this compound 1 inhibits the growth of bacterial and viral pathogens, leading to a reduction in disease severity and duration.
Advantages and Limitations for Lab Experiments
3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 has several advantages for lab experiments, including its ability to target specific enzymes involved in various cellular processes and its low toxicity. However, there are also some limitations to using this compound 1 in lab experiments, including its relatively high cost and the need for further studies to determine its long-term safety and efficacy.
Future Directions
There are several future directions for the research and development of 3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1. These include further studies to determine its long-term safety and efficacy, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapies for various diseases. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound 1 and its potential use in other disease areas.
Synthesis Methods
3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 is synthesized using a multistep process that involves the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with oxan-4-ol and pyrrolidine to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to form the final product, this compound.
Scientific Research Applications
3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 has shown promising results in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neurological disorders, this compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound 1 has been shown to inhibit the growth of bacterial and viral pathogens.
properties
IUPAC Name |
3,5-ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O2/c1-23(2,3)18-13-17(14-19(15-18)24(4,5)6)22(27)25-20-7-10-26(16-20)21-8-11-28-12-9-21/h13-15,20-21H,7-12,16H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXFJHHIAMDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Diethoxybenzyl)oxy]aniline](/img/structure/B2621777.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2621778.png)




![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2621785.png)



![Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2621789.png)


